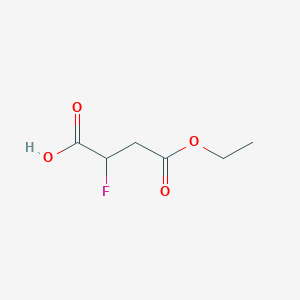

4-Ethoxy-2-fluoro-4-oxobutanoic acid

Beschreibung

4-Ethoxy-2-fluoro-4-oxobutanoic acid is a fluorinated derivative of butanoic acid characterized by an ethoxy group at the 4-position, a fluorine atom at the 2-position, and a ketone group at the 4-position. This compound combines electronic effects from fluorine (high electronegativity) and steric/electronic contributions from the ethoxy group, making it a unique candidate for pharmaceutical and agrochemical applications.

Eigenschaften

Molekularformel |

C6H9FO4 |

|---|---|

Molekulargewicht |

164.13 g/mol |

IUPAC-Name |

4-ethoxy-2-fluoro-4-oxobutanoic acid |

InChI |

InChI=1S/C6H9FO4/c1-2-11-5(8)3-4(7)6(9)10/h4H,2-3H2,1H3,(H,9,10) |

InChI-Schlüssel |

ZHOIAPQJVQTSHF-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)CC(C(=O)O)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-2-fluoro-4-oxobutanoic acid typically involves the esterification of 4-oxobutanoic acid with ethanol in the presence of a catalyst. The reaction conditions often include the use of acidic catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of 4-Ethoxy-2-fluoro-4-oxobutanoic acid may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

4-Ethoxy-2-fluoro-4-oxobutanoic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 4-ethoxy-2-fluoro-4-hydroxybutanoic acid.

Substitution: The fluoro substituent can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: 4-Ethoxy-2-fluoro-4-hydroxybutanoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Ethoxy-2-fluoro-4-oxobutanoic acid has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-Ethoxy-2-fluoro-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells The presence of the fluoro substituent can enhance its binding affinity to target proteins, leading to more potent biological effects

Vergleich Mit ähnlichen Verbindungen

Structural Features and Molecular Properties

The following compounds share structural similarities with 4-ethoxy-2-fluoro-4-oxobutanoic acid, differing primarily in substituents and functional groups:

Key Observations :

- Fluorine vs.

- Ethoxy vs.

- Oxo Groups: The presence of dual oxo groups in 4-methoxy-2,4-dioxobutanoic acid increases its acidity and keto-enol tautomerism propensity compared to the target compound .

Physicochemical Properties

- Acidity: The target compound’s acidity (pKa) is influenced by the electron-withdrawing fluorine and ethoxy groups, likely making it more acidic than non-fluorinated analogues.

- Solubility : The ethoxy group may reduce water solubility compared to the methoxy analogue but enhance organic solvent compatibility.

- Thermal Stability : Fluorine’s inductive effect could increase thermal stability relative to methylsulfanyl or methylene derivatives.

Biologische Aktivität

4-Ethoxy-2-fluoro-4-oxobutanoic acid is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and comparisons with related compounds.

Chemical Structure and Properties

4-Ethoxy-2-fluoro-4-oxobutanoic acid features an ethoxy group and a fluoro substituent on a four-carbon backbone with a keto group. Its molecular formula is , and it is classified as an α-fluoroketone. The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity and biological activity through improved binding interactions with target proteins.

The biological activity of 4-Ethoxy-2-fluoro-4-oxobutanoic acid is primarily attributed to its interaction with specific enzymes and biomolecules. The compound may function as an inhibitor or activator of certain metabolic pathways, influencing various biochemical processes within cells. The fluoro substituent is believed to enhance binding affinity to target proteins, potentially leading to more pronounced biological effects.

Anticancer Activity

Recent studies have indicated that 4-Ethoxy-2-fluoro-4-oxobutanoic acid exhibits promising anticancer properties. For instance, it has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. In vitro assays revealed that the compound inhibited cell proliferation in human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines, with IC50 values suggesting potent activity .

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| MCF-7 | 6.40 |

| A-549 | 22.09 |

These findings suggest that 4-Ethoxy-2-fluoro-4-oxobutanoic acid could serve as a lead compound for developing new anticancer therapies.

Neuroprotective Effects

In addition to its anticancer activity, there is emerging evidence supporting the neuroprotective potential of this compound. It has been implicated in the modulation of pathways related to neurodegenerative diseases by acting on specific enzymes involved in neurotransmitter metabolism . The inhibition of these enzymes may provide a therapeutic avenue for conditions such as Alzheimer's disease and Parkinson's disease.

Case Studies

- In Vitro Cytotoxicity Study : A study conducted on various synthesized derivatives of 4-Ethoxy-2-fluoro-4-oxobutanoic acid demonstrated enhanced cytotoxicity against MCF-7 and A-549 cell lines compared to standard chemotherapeutics like doxorubicin . The results indicated that modifications to the compound's structure could further optimize its anticancer efficacy.

- Neurodegenerative Disease Model : In experimental models simulating neurodegenerative conditions, compounds similar to 4-Ethoxy-2-fluoro-4-oxobutanoic acid were shown to mitigate neuronal damage by inhibiting kynurenine pathway enzymes, which are implicated in neuroinflammation and excitotoxicity .

Comparison with Related Compounds

The biological activity of 4-Ethoxy-2-fluoro-4-oxobutanoic acid can be compared with other similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 4-Ethoxy-4-oxobutanoic acid | Lacks fluoro substituent | Lower binding affinity |

| 2-Fluoro-4-oxobutanoic acid | Lacks ethoxy group | Different pharmacokinetic profile |

| 4-Ethoxy-2-hydroxybutanoic acid | Hydroxyl group instead of keto | Varying metabolic pathways |

These comparisons highlight the unique properties of 4-Ethoxy-2-fluoro-4-oxobutanoic acid that may contribute to its enhanced biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.